1-cyclohexyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Description
1-cyclohexyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Properties
IUPAC Name |
1-cyclohexyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-14(15-9-12-7-4-8-20-12)13-10-18(17-16-13)11-5-2-1-3-6-11/h10-12H,1-9H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVZGVUAGWLXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of triazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-cyclohexyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide include other triazole derivatives such as:
- 1,2,3-triazole-4-carboxamide
- 1,2,4-triazole-4-carboxamide
- 1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the cyclohexyl and oxolan-2-ylmethyl groups. These groups can enhance the compound’s biological activity and specificity, making it a valuable candidate for further research and development .
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